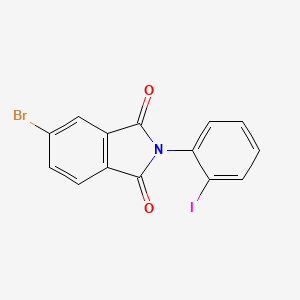
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate for further functionalization and derivatization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione typically involves a multi-step reaction sequence. One common method starts with the preparation of isoindoline-1,3-dione, which is then subjected to bromination and iodination reactions. The general steps are as follows:
-
Preparation of Isoindoline-1,3-dione:
- Starting material: Phthalic anhydride
- Reaction: Condensation with primary amines
- Conditions: Acidic or basic medium, elevated temperature
-
Bromination:
- Reagent: Bromine or N-bromosuccinimide (NBS)
- Conditions: Solvent such as chloroform or dichloromethane, room temperature
-
Iodination:
- Reagent: Iodine or N-iodosuccinimide (NIS)
- Conditions: Solvent such as acetonitrile, room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reagents: Nucleophiles such as amines, thiols, or alkoxides
- Conditions: Solvent such as dimethylformamide (DMF), elevated temperature
- Products: Substituted isoindoline-1,3-dione derivatives
-
Oxidation Reactions:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent, room temperature
- Products: Oxidized derivatives with additional functional groups
-
Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
- Products: Reduced derivatives with altered oxidation states
Common Reagents and Conditions:
- Solvents: Chloroform, dichloromethane, acetonitrile, dimethylformamide, ethanol, tetrahydrofuran
- Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions
- Temperature: Room temperature to elevated temperatures depending on the reaction
Major Products:
- Substituted isoindoline-1,3-dione derivatives
- Oxidized or reduced derivatives with various functional groups
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of complex organic molecules
- Employed in the development of new synthetic methodologies
Biology:
- Investigated for its potential as a ligand for various biological targets
- Studied for its interactions with enzymes and receptors
Medicine:
- Explored for its potential as an anticancer agent
- Evaluated for its activity against neurodegenerative diseases
Industry:
- Utilized in the production of advanced materials such as polymers and dyes
- Applied in the development of catalysts for chemical reactions
作用機序
The mechanism of action of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. The exact pathways and molecular targets vary based on the specific application and biological system being studied.
類似化合物との比較
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
- Thalidomide and its derivatives
Comparison:
- Compared to thalidomide, it has different biological activities and potential applications, particularly in the field of synthetic chemistry and materials science.
- The presence of different substituents on the isoindoline-1,3-dione core can significantly alter the compound’s reactivity, biological activity, and potential applications.
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is unique due to the presence of both bromine and iodine atoms, which allows for diverse functionalization and derivatization.
特性
分子式 |
C14H7BrINO2 |
|---|---|
分子量 |
428.02 g/mol |
IUPAC名 |
5-bromo-2-(2-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrINO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H |
InChIキー |
PHQZJXBSSPQZPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


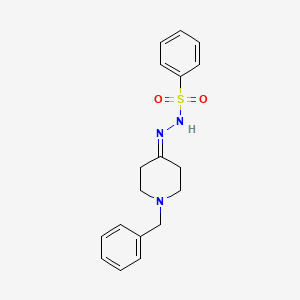
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B12470875.png)
![2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470881.png)
![(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate](/img/structure/B12470883.png)
![3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12470885.png)
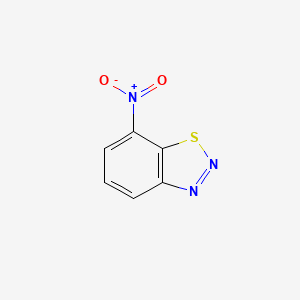
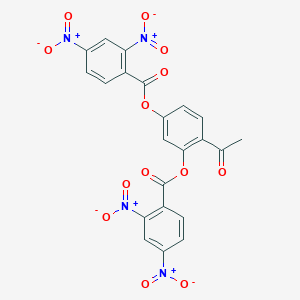
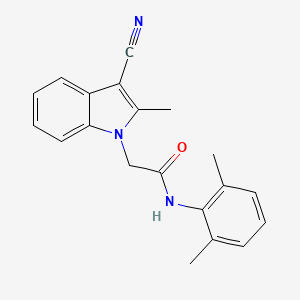

![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)
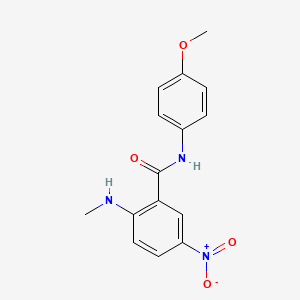
![N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
